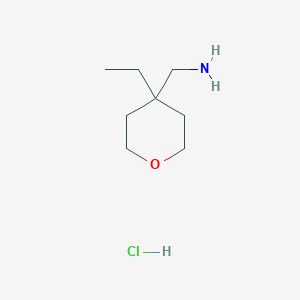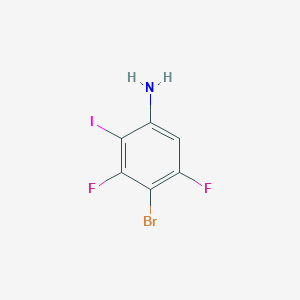amine CAS No. 1549084-74-3](/img/structure/B1381013.png)
[(2-Bromo-4-methylphenyl)methyl](oxolan-2-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H18BrNO. It is a brominated derivative of phenylmethylamine, featuring a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring. The compound also contains an oxolan-2-ylmethyl group attached to the nitrogen atom of the amine. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 4-methylbenzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position of the phenyl ring.
Formation of Oxolan-2-ylmethyl Group: The brominated intermediate is then reacted with oxirane (ethylene oxide) under basic conditions to form the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production methods for (2-Bromo-4-methylphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The oxolan-2-ylmethyl group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include substituted amines, ethers, or thioethers.
Oxidation Products: Oxidation can yield corresponding oxides or ketones.
Reduction Products: Reduction typically results in the removal of the bromine atom, forming the corresponding dehalogenated amine.
Aplicaciones Científicas De Investigación
(2-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Material Science: It is used in the synthesis of novel materials with specific properties, such as polymers and resins.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and the oxolan-2-ylmethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level.
Comparación Con Compuestos Similares
(2-Bromo-4-methylphenyl)methylamine can be compared with similar compounds such as:
2-Bromo-4-methylphenol: This compound has a similar brominated phenyl ring but lacks the amine and oxolan-2-ylmethyl groups.
2-Bromo-4-methylpropiophenone: This compound features a brominated phenyl ring with a ketone group instead of the amine and oxolan-2-ylmethyl groups.
2-Bromo-4-methylbenzaldehyde: This compound has a brominated phenyl ring with an aldehyde group.
The uniqueness of (2-Bromo-4-methylphenyl)methylamine lies in its combination of the brominated phenyl ring, amine group, and oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h4-5,7,12,15H,2-3,6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYAYNHASGGCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCC2CCCO2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
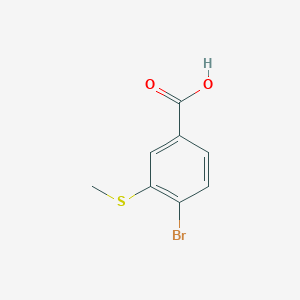
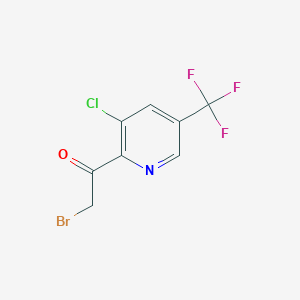
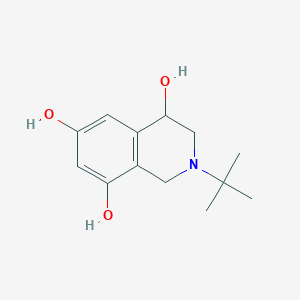
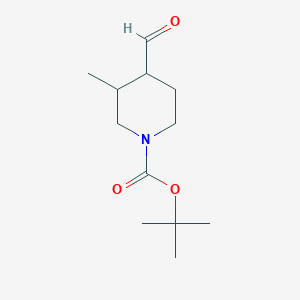

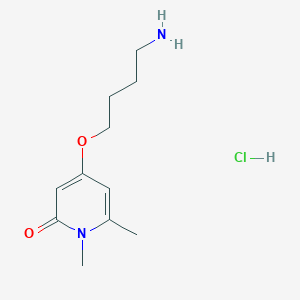
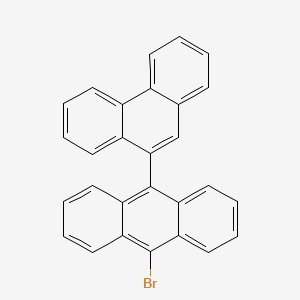
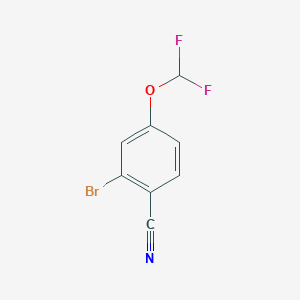
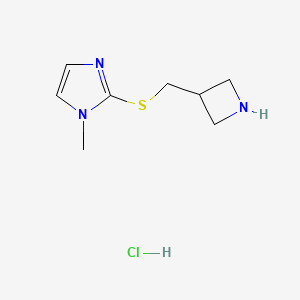

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)

